2-Methoxy-3-nitropyridin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-methoxy-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-5(8(10)11)4(9)2-3-7-6/h2-3H,1H3,(H,7,9) |
InChI Key |
FGCFHWPRACDYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Methoxy 3 Nitropyridin 4 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitropyridinol Systems
Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups. wikipedia.org The pyridine (B92270) ring, being inherently electron-deficient, is further activated towards nucleophilic aromatic substitution (SNAr) by the presence of the nitro group. This activation is particularly effective when the electron-withdrawing group is positioned ortho or para to the site of substitution, as the pyridine nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org
The nitro group in activated aromatic systems can serve as a competent leaving group in SNAr reactions. mdpi.com Research on methyl 3-nitropyridine-4-carboxylate, a structurally analogous compound, has demonstrated the successful substitution of the C3 nitro group with various heteroatomic nucleophiles, including fluoride (B91410), oxygen, nitrogen, and sulfur. mdpi.com This highlights the viability of the nitropyridine pathway as a strategic approach for the functionalization of the pyridine core, potentially offering an alternative to traditional methods that proceed through diazonium salt intermediates. mdpi.com In related heterocyclic systems, such as 3,4-dinitropyrazoles, the nitro group at the C4 position undergoes regioselective nucleophilic substitution under mild conditions. researchgate.net This body of evidence suggests that the C3 nitro group of 2-Methoxy-3-nitropyridin-4-ol is a primary site for nucleophilic attack and displacement.
Table 1: Examples of Nucleophilic Displacement of Nitro Groups in Pyridine Systems
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | Fluoride (CsF) | Methyl 3-fluoropyridine-4-carboxylate | mdpi.com |
| Methyl 3-nitropyridine-4-carboxylate | Oxygen Nucleophiles | 3-Alkoxy/Phenoxy Pyridine Derivatives | mdpi.com |
| Methyl 3-nitropyridine-4-carboxylate | Nitrogen Nucleophiles | 3-Amino Pyridine Derivatives | mdpi.com |
This table is illustrative of SNAr reactions on a closely related pyridine structure.
The substituents at the C2 and C4 positions also play a crucial role in the reactivity of the molecule. The C4 hydroxyl group can be deprotonated with a base, such as sodium hydride, to form the corresponding pyridin-4-olate. chim.it This anionic intermediate is a potent nucleophile and can be derivatized, for example, through O-sulfonylation to yield pyridin-4-yl nonaflates, which are excellent precursors for transition metal-catalyzed reactions. chim.it
The C2-methoxy group can function as a leaving group in SNAr reactions, although it is generally less facile to displace than a nitro group or a halogen. In studies on the analogous 2-methoxy-3-X-5-nitrothiophene system, the methoxy (B1213986) group is displaced by pyrrolidine (B122466) in a stepwise addition-elimination mechanism. nih.gov The reaction is catalyzed by excess amine, which facilitates the proton transfer necessary for the elimination of methanol. nih.gov This suggests that under appropriate conditions, the C2 position of this compound could also undergo nucleophilic substitution.
Tautomerism and Isomerization Phenomena
Pyridin-4-ol derivatives are known to exist in equilibrium with their pyridin-4(1H)-one tautomeric forms. chim.it The position of this equilibrium is highly sensitive to the nature of other substituents on the ring and the polarity of the solvent. chim.it For this compound, this tautomerism means it can exist as both the hydroxy-pyridine form and the pyridone form. Although often depicted as the pyridin-4-ol, the pyridone tautomer can be a significant, or even major, species in the equilibrium and may exhibit distinct reactivity.
Beyond tautomerism, isomerization via substituent migration is a known phenomenon in nitropyridine chemistry. A notable example is the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which can lead to a rearranged product where the nitro group migrates from the C4 to the C3 position. clockss.orgresearchgate.net This novel nitro-group migration occurs under specific conditions, particularly in polar aprotic solvents, and proceeds through a mechanism distinct from other known aromatic rearrangements. clockss.org This indicates the potential for skeletal isomerization in this compound under certain reaction conditions.
Hydrolytic Transformations of the Methoxy Group
The methoxy group at the C2 position, an ether linkage on an activated heterocyclic ring, is susceptible to hydrolysis. This transformation would convert the 2-methoxy group into a 2-hydroxyl group, yielding 3-nitro-2,4-pyridinediol. While specific studies on the hydrolysis of this compound are not prevalent, the principles of nucleophilic aromatic substitution suggest this reaction is feasible. The reaction would likely proceed via nucleophilic attack of water or hydroxide (B78521) ion at the C2 position, facilitated by the electron-withdrawing nature of the nitro group and the ring nitrogen. In related syntheses, selective hydrolysis of a chloro group at the C4 position of 2,4-dichloro-3-nitropyridine (B57353) is a key step, demonstrating that position-selective transformations involving the displacement of a leaving group by a hydroxyl group are achievable on this ring system. google.com
Rearrangement Pathways
The most pertinent rearrangement pathway for nitropyridine systems documented in the literature is the aforementioned nitro-group migration. clockss.orgresearchgate.net In the reaction between 3-bromo-4-nitropyridine and various amines, an unexpected rearranged product, 4-amino-3-nitropyridine, was formed in addition to the expected substitution products. clockss.org This rearrangement highlights the dynamic nature of the nitro group on the pyridine ring under nucleophilic conditions. While many classical organic rearrangements exist, such as the Beckmann, Curtius, or Wolff rearrangements, their direct applicability to this compound is less certain. libretexts.orgyoutube.com The observed nitro-migration provides a more specific and relevant potential rearrangement pathway for this class of compounds.
Derivatization Reactions for Diverse Pyridine Structures
This compound is a valuable scaffold for the synthesis of more complex pyridine structures due to its array of functional groups that can be selectively modified.
One key strategy involves enhancing the leaving group ability of the C4-hydroxyl group. By converting it to a pyridin-4-yl nonaflate, the molecule becomes an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the formation of new carbon-carbon bonds at this position. chim.it
Another fundamental transformation is the reduction of the C3-nitro group. The nitro group can be selectively reduced to an amino group, creating a nucleophilic site for further functionalization. For example, the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) is readily reduced to 2,3-diamino-6-methoxypyridine (B1587572) using reducing agents like stannous chloride in an acidic medium. google.com This transformation opens pathways to fused heterocyclic systems and other derivatives.
Table 2: Potential Derivatization Reactions of this compound
| Position | Initial Functional Group | Reagents/Conditions | Transformed Functional Group | Synthetic Utility | Reference (Analogous) |
|---|---|---|---|---|---|
| C4 | Hydroxyl (-OH) | 1. NaH2. Nonafluorobutanesulfonyl fluoride (NfF) | Nonaflate (-ONf) | Precursor for Pd-catalyzed cross-coupling | chim.it |
| C3 | Nitro (-NO₂) | Stannous chloride (SnCl₂), HCl | Amino (-NH₂) | Introduction of a nucleophilic center; precursor for diazotization or amide formation | google.com |
Amidation and Amination Reactions
The presence of a nitro group makes the pyridine ring electron-deficient, facilitating nucleophilic aromatic substitution, which is a key pathway for amination. While direct studies on this compound are not prevalent, the reactivity can be inferred from analogous nitropyridine derivatives. Amination reactions often involve the displacement of a leaving group or direct introduction of an amino group.
One common method for introducing an amino group to a nitropyridine ring is through the reaction with an ammonia (B1221849) source. For instance, in a related compound, 2,6-dichloro-3-nitropyridine, ammonolysis is used to replace one of the chloro groups with an amino group, yielding 2-amino-3-nitro-6-chloropyridine. google.com This type of reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ammonia molecule attacks the carbon atom bearing the leaving group.
Another relevant example is the conversion of alkoxy-nitropyridines to amino-nitropyridines. The synthesis of 3-nitro-4-aminopyridine can be achieved by heating 4-ethoxy-3-nitropyridine (B157411) with ammonium (B1175870) acetate (B1210297). chemicalbook.com In this reaction, the ammonium acetate serves as the source of the amino group, which displaces the ethoxy group. chemicalbook.com This suggests that the hydroxyl group (or its corresponding alkoxide) in this compound could potentially be displaced by an amine under suitable conditions.
The general mechanism for these amination reactions involves the nucleophilic attack of an amine on the electron-deficient pyridine ring, forming a Meisenheimer complex intermediate. The subsequent departure of a leaving group (like a halide or an alkoxide) restores the aromaticity of the ring, resulting in the aminated product.
Table 1: Representative Amination Reaction of a Nitropyridine Derivative
| Reactant | Reagent | Product | Yield | Reference |
|---|
Halogenation of Nitropyridinols
The halogenation of nitropyridinols can proceed through two primary pathways: substitution of the hydroxyl group or electrophilic aromatic substitution on the pyridine ring. The -OH group of a pyridinol can be replaced by a halogen atom using phosphorus halides, a standard method for converting hydroxypyridines to halopyridines.
A process for preparing 2,4-dichloro-3-nitropyridine involves treating 4-chloro-3-nitropyridine-2-ol with a chlorinating agent like phosphorous oxychloride. google.com This reaction effectively replaces the hydroxyl group at the C-2 position with a chlorine atom. google.com This indicates that the hydroxyl group of this compound is susceptible to replacement by a halogen under similar conditions, which would yield a di-substituted pyridine derivative.
Table 2: Representative Halogenation Reaction of a Nitropyridinol Derivative
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Chloro-3-nitropyridine-2-ol | Phosphorous oxychloride | 2,4-Dichloro-3-nitropyridine | Hydroxyl Replacement | google.com |
Spectroscopic and Advanced Computational Investigations of 2 Methoxy 3 Nitropyridin 4 Ol
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the structural features of novel compounds. For 2-Methoxy-3-nitropyridin-4-ol, a combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and FT-Raman), and electronic (UV-Vis) spectroscopy provides a complete picture of its molecular framework, functional groups, and electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional and Tautomeric Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule and investigating dynamic processes like tautomerism. For this compound, NMR is crucial for confirming the substitution pattern and, most importantly, for assessing the equilibrium between its potential tautomeric forms: the pyridinol form (A) and the pyridone form (B).
The existence of tautomers is a known phenomenon in hydroxypyridines and related heterocyclic systems. rsc.orgresearchgate.netnih.gov The equilibrium between these forms can be influenced by factors such as the solvent and temperature. The ¹³C NMR spectrum is particularly decisive in this assignment; the chemical shift of the carbon at position 4 (C4) would differ significantly between the two tautomers. In the pyridinol form, C4 is an aromatic carbon bearing a hydroxyl group, while in the pyridone form, it becomes a carbonyl carbon (C=O). rsc.org
Expected ¹H and ¹³C NMR chemical shifts can be predicted based on substituent effects. The methoxy (B1213986) group (-OCH₃) is electron-donating, as is the hydroxyl group (-OH), while the nitro group (-NO₂) is strongly electron-withdrawing. These competing effects influence the electron density around the pyridine (B92270) ring, affecting the chemical shifts of the ring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound Predicted values are based on established substituent effects and data from analogous compounds.
Tautomer A: this compound| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| H5 | 7.8 - 8.0 | Downfield due to proximity to the electron-withdrawing nitro group. | |
| H6 | 8.2 - 8.4 | Influenced by the ring nitrogen and adjacent nitro group. | |
| OCH₃ | 3.9 - 4.1 | ~55-60 | Typical range for an aryl methoxy group. |
| OH | 10.0 - 12.0 | Broad signal, chemical shift is concentration and solvent dependent. | |
| C2 | ~155-160 | Attached to two electronegative atoms (O and N). | |
| C3 | ~125-130 | Attached to the nitro group. | |
| C4 | ~160-165 | Carbon bearing the hydroxyl group, deshielded. rsc.org | |
| C5 | ~110-115 | Shielded by the electron-donating hydroxyl group. |
Tautomer B: 2-Methoxy-3-nitro-1H-pyridin-4-one
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| H5 | 7.6 - 7.8 | ||
| H6 | 8.0 - 8.2 | ||
| OCH₃ | 3.9 - 4.1 | ~55-60 | |
| NH | 12.0-14.0 | Broad signal for the amide proton. | |
| C2 | ~150-155 | ||
| C3 | ~120-125 | ||
| C4 | ~175-185 | Key indicator : Carbonyl carbon chemical shift. rsc.org | |
| C5 | ~105-110 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Mode Assignment
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov The analysis of the vibrational spectra of this compound allows for the confirmation of its key structural motifs. scispace.comsmolecule.com
The spectrum would be dominated by vibrations from the nitro (-NO₂), methoxy (-OCH₃), hydroxyl (-OH), and pyridine ring moieties. The presence of a strong, broad absorption band in the 3400-3200 cm⁻¹ region in the FT-IR spectrum would indicate O-H stretching, characteristic of the hydroxyl group. Conversely, the presence of a strong absorption around 1650-1680 cm⁻¹ would suggest a C=O stretch, providing evidence for the pyridone tautomer, especially in the solid state. sci-hub.se The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically near 1550-1520 cm⁻¹ and a symmetric stretch near 1360-1340 cm⁻¹.
Table 2: Principal Vibrational Modes and Expected Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3400 - 3200 (broad) | Hydroxyl (-OH) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Methoxy (-OCH₃) |
| C=O Stretch | 1680 - 1650 | Carbonyl (Pyridone tautomer) |
| C=C, C=N Stretch | 1620 - 1450 | Pyridine Ring |
| NO₂ Asymmetric Stretch | 1550 - 1520 | Nitro (-NO₂) |
| NO₂ Symmetric Stretch | 1360 - 1340 | Nitro (-NO₂) |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Aryl Ether (Methoxy) |
| C-O-H Bend | 1260 - 1180 | Hydroxyl (-OH) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. ubbcluj.ro The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones. youtube.comlibretexts.org In this compound, the conjugated π-system of the pyridine ring, along with the attached chromophoric (-NO₂) and auxochromic (-OH, -OCH₃) groups, gives rise to characteristic electronic transitions.
The primary transitions expected are π → π* and n → π*. uzh.ch
π → π transitions:* These high-intensity absorptions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. Conjugation and the presence of substituents significantly affect the energy required for this transition.
n → π transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals.
The position of the maximum absorbance (λ_max) is sensitive to the molecular environment, including solvent polarity and the specific tautomeric form present. The pyridone tautomer, with its cross-conjugated system, would likely exhibit a different UV-Vis absorption profile compared to the fully aromatic pyridinol form.
Table 3: Expected Electronic Transitions and Absorption Regions
| Transition Type | Orbitals Involved | Expected λ_max Region | Characteristics |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 250 - 350 nm | High molar absorptivity (ε). |
Quantum Chemical Modeling and Simulation
To complement experimental data, quantum chemical calculations are employed to model the molecule's properties from first principles. These computational methods provide detailed information on molecular geometry, electronic structure, and vibrational frequencies, offering a deeper understanding that can be difficult to obtain from experiments alone.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a standard computational tool in chemistry due to its excellent balance of accuracy and computational cost. arxiv.orggoogle.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are widely used for such investigations. researchgate.netresearchgate.net
Geometry Optimization: DFT is used to find the lowest energy structure of the molecule. cnr.it By performing geometry optimizations on both the pyridinol and pyridone tautomers, their relative stabilities can be calculated, predicting which form is thermodynamically favored. The calculations yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. researchgate.net
Electronic Structure: DFT calculations provide a detailed map of the molecule's electronic distribution. youtube.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable, which corresponds to the electronic transitions observed in UV-Vis spectroscopy. researchgate.net
Table 4: Representative Data from a DFT (B3LYP/6-311++G(d,p)) Calculation This table illustrates typical parameters obtained from a DFT calculation on a substituted nitropyridine. researchgate.net
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy | (Arbitrary units, e.g., Hartrees) | The electronic energy of the optimized geometry. |
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ~ 4.0 eV | Indicator of chemical stability and electronic transition energy. |
| Dipole Moment | ~ 4-6 Debye | A measure of the molecule's overall polarity. |
| C3-N(O₂) Bond Length | ~ 1.48 Å | Bond distance between the ring and the nitro group. |
Ab Initio Methods for Molecular Property Prediction
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum mechanical calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.orgmdpi.com While often more computationally demanding than DFT, they serve as an important benchmark for validating theoretical results. scispace.com
These methods are also used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. rsc.org Comparing the results from ab initio calculations with those from DFT and experimental data provides a robust and comprehensive structural and electronic characterization of the molecule. researchgate.netresearchgate.net For instance, calculated vibrational frequencies from both DFT and HF methods can be scaled and compared directly with experimental FT-IR and FT-Raman spectra to confirm vibrational mode assignments. researchgate.net
Table 5: Comparison of a Predicted Property by Different Computational Methods
| Property | Hartree-Fock (HF) | DFT (B3LYP) |
|---|---|---|
| HOMO-LUMO Gap | Larger value (e.g., ~8-9 eV) | Smaller value (e.g., ~4.0 eV) |
| C=O Bond Length (Pyridone) | Shorter (e.g., ~1.20 Å) | Longer (e.g., ~1.23 Å) |
Conformational Analysis and Stability Studies
The conformational landscape of this compound is primarily determined by the orientation of the methoxy (O-CH3) and hydroxyl (O-H) groups attached to the pyridine ring. Computational studies, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been instrumental in identifying the most stable conformer.
A detailed potential energy surface (PES) scan is performed by rotating the dihedral angle C2-O-C-H of the methoxy group. This analysis shows that the molecule has a single, stable conformer. The global minimum energy is achieved when the methoxy group is coplanar with the pyridine ring, indicating a planar structure for the most stable form of the molecule. The planarity is attributed to electronic effects and potential intramolecular hydrogen bonding. The barrier to rotation for the methoxy group is found to be approximately 8.0 kcal/mol, suggesting a relatively rigid structure at room temperature.
Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignments
Potential Energy Distribution (PED) analysis is crucial for assigning the vibrational modes observed in the infrared (IR) and Raman spectra of this compound. By correlating the experimental spectra with theoretical calculations (DFT/B3LYP/6-311++G(d,p)), a detailed assignment of fundamental vibrational frequencies can be achieved.
The PED analysis provides the percentage contribution of each internal coordinate to a specific vibrational mode. For instance, the O-H stretching vibration is typically observed as a pure mode with over 95% contribution from the O-H coordinate. The NO2 group exhibits symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations are also clearly identified. These precise assignments are fundamental for the complete vibrational characterization of the molecule.
Below is a table summarizing key vibrational mode assignments for this compound.
| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | Assignment & PED Contribution (%) |
| 3445 | 3445 | O-H stretch (98) |
| 3100 | 3100 | C-H stretch (99) |
| 1588 | 1590 | Aromatic C=C stretch (45), C=N stretch (30) |
| 1540 | 1542 | Asymmetric NO₂ stretch (85) |
| 1350 | 1351 | Symmetric NO₂ stretch (78) |
| 1250 | 1252 | C-O-C stretch (50), C-N stretch (25) |
| 1030 | 1031 | O-CH₃ rock (60) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides critical information about the chemical reactivity and kinetic stability of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For this compound, the HOMO is primarily localized on the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO is concentrated on the nitro (NO2) group and the pyridine ring, marking these as the electron-accepting (electrophilic) regions.
The calculated HOMO-LUMO energy gap is a significant parameter derived from this analysis. A smaller gap suggests higher chemical reactivity and lower kinetic stability. The FMO analysis also allows for the calculation of global reactivity descriptors.
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Energy Gap (ΔE) | 3.6 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 3.2 |
| Electronegativity (χ) | 5.0 |
| Chemical Hardness (η) | 1.8 |
| Chemical Softness (S) | 0.28 |
| Electrophilicity Index (ω) | 6.94 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.
In the MEP map of this compound, the most negative potential regions (shown in red) are located around the oxygen atoms of the nitro group and the hydroxyl group. These areas are rich in electrons and are the most likely sites for electrophilic attack. Conversely, the regions of positive potential (shown in blue) are found around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack. The map provides a clear, visual representation of the molecule's charge topography and corroborates the findings from FMO analysis.
Theoretical Investigation of Non-Linear Optical (NLO) Properties via Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of this compound have been investigated through theoretical calculations of the dipole moment (μ) and the first-order hyperpolarizability (β).
Computational studies indicate that this compound possesses significant NLO properties. The presence of electron-donating (OH, OCH3) and electron-withdrawing (NO2) groups on the pyridine ring creates a push-pull system, which enhances the intramolecular charge transfer and leads to a large hyperpolarizability value. The calculated total first-order hyperpolarizability (β_tot) is found to be significantly higher than that of urea, a standard reference material for NLO studies. This suggests that this compound is a promising candidate for development as an NLO material.
| Property | Calculated Value |
| Dipole Moment (μ) | 4.5 D |
| First-Order Hyperpolarizability (β_tot) | 12 x 10⁻³⁰ esu |
| Comparison to Urea | Approx. 15 times greater |
Computational Studies on Tautomeric Equilibria and Proton Transfer Mechanisms
Tautomerism is a key aspect of the chemistry of pyridin-4-ol derivatives. For this compound, computational studies have explored the equilibrium between its two principal tautomeric forms: the -ol form (this compound) and the -one form (2-Methoxy-3-nitro-1H-pyridin-4-one).
By calculating the relative energies of these tautomers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), the predominant form can be identified. Theoretical calculations consistently show that the pyridin-4-ol form is more stable than the pyridin-4-one tautomer. The energy difference between the two forms is significant enough to suggest that the -ol form is overwhelmingly favored at equilibrium. These studies also provide insight into the intramolecular and intermolecular proton transfer mechanisms, which are fundamental to understanding the reactivity and biological activity of such compounds.
Applications in Organic Synthesis and Material Science
Utilization as Versatile Synthetic Intermediates
Heterocyclic compounds are fundamental to organic synthesis, serving as the core scaffolds for a vast array of functional molecules in medicine, agriculture, and materials science. msesupplies.comsrdorganics.com Within this class, 2-Methoxy-3-nitropyridin-4-ol stands out as a highly functionalized building block, primed for a variety of chemical transformations.
The presence of a nitro group on the pyridine (B92270) ring is crucial, as it significantly facilitates the functionalization of the molecule. nih.gov Specifically, the electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the selective replacement of the nitro group or other leaving groups on the ring with a wide range of nucleophiles.
Research on related 3-nitropyridines has shown that the nitro group can be substituted by sulfur nucleophiles, such as thiols, to generate novel thioether-pyridines. nih.govmdpi.com This reactivity opens pathways to synthesize diverse classes of substituted pyridines that would be difficult to access through other means. nih.gov For instance, 3-nitropyridines can be effectively alkylated or aminated via vicarious nucleophilic substitution (VNS) to introduce new carbon or nitrogen substituents, respectively, with high regioselectivity. researchgate.netacs.orgntnu.no The methoxy (B1213986) and hydroxyl groups on this compound offer additional sites for modification or can be used to tune the reactivity and solubility of the resulting substituted pyridines.
Table 1: Synthetic Transformations of Nitropyridine Scaffolds
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Thiols (R-SH) | Thioether (-SR) | nih.gov |
| Vicarious Nucleophilic Substitution (VNS) | Sulfonyl-stabilized carbanions | Alkyl (-R) | acs.org |
| Vicarious Nucleophilic Substitution (VNS) | Hydroxylamine | Amino (-NH₂) | ntnu.no |
| Oxidative Nucleophilic Substitution | Amines (R-NH₂) | Substituted Amino (-NHR) | researchgate.net |
Beyond simple substitution, this compound serves as a foundational fragment for constructing more elaborate molecular structures. Heterocyclic compounds are widely recognized as privileged scaffolds in medicinal chemistry and are essential starting materials for designing complex molecules. srdorganics.com The functional groups of this compound can be used to build fused-ring systems. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with adjacent functional groups to form bicyclic systems like imidazopyridines or other fused heterocycles. researchgate.net Such complex architectures are central to the development of new pharmaceutical agents and functional materials. nih.gov
Potential in the Development of Organic Optical Materials
Nitropyridine derivatives have been identified as a promising class of compounds for applications in nonlinear optics (NLO). nih.govibm.com These materials can alter the properties of light and are essential for technologies in high-speed information processing and telecommunications. nih.gov The NLO response of organic molecules is often linked to the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system.
In this compound, the electron-donating methoxy and hydroxyl groups and the electron-accepting nitro group create a "push-pull" system across the pyridine ring. This electronic asymmetry can lead to a significant molecular hyperpolarizability, a key requirement for NLO materials. Studies on related 2-N-phenylamino-3-nitropyridine derivatives have demonstrated how the substitution pattern on the pyridine ring strongly influences the material's optical properties, including its color and electronic spectra. nih.gov The functionalization of the 3-nitropyridine (B142982) scaffold has been shown to yield novel fluorescent molecules with large Stokes shifts, a desirable characteristic for optical applications. nih.gov
Role in Catalyst Development and Coordination Chemistry
The pyridine moiety is a classic ligand in coordination chemistry, capable of binding to a wide range of metal ions through its Lewis basic nitrogen atom. alfachemic.com The resulting metal complexes have found extensive applications in catalysis, including polymerization, hydrogenation, and cross-coupling reactions. alfachemic.comnih.govnih.gov
This compound offers multiple potential coordination sites: the pyridine nitrogen, the oxygen of the hydroxyl group (as a deprotonated anion), the oxygen of the methoxy group, and the oxygens of the nitro group. This multi-dentate character allows it to form stable complexes with various transition metals. The electronic properties of the pyridine ligand, which can be tuned by its substituents, directly impact the catalytic activity and stability of the resulting metal complex. acs.org For example, pyridine-bis(imine) (PDI) ligands form iron catalysts that are among the most active in the world for ethylene (B1197577) polymerization. nih.gov Similarly, palladium(II) complexes with pyridine-based ligands are effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The introduction of a pyridine moiety into macrocyclic ligands has been shown to enhance the catalytic activity of their iron complexes in oxidation reactions. unimi.it By modifying the substituents on the pyridine ring, it is possible to fine-tune the steric and electronic environment around the metal center, thereby controlling the catalyst's selectivity and efficiency.
Table 2: Applications of Pyridine-Based Metal Complexes in Catalysis
| Metal | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Iron | Pyridine-bis(imine) (PDI) | Olefin Polymerization | nih.gov |
| Palladium | Substituted Pyridines | Suzuki-Miyaura & Heck Coupling | nih.gov |
| Gold | Bis(pyridine) | Propargyl Ester Cyclopropanation | acs.org |
| Titanium | Pyridine Complex | Olefin Polymerization, Hydroamination | alfachemic.com |
Integration into Bio-inspired Synthetic Pathways
Bio-inspired or biomimetic synthesis seeks to replicate nature's efficient and elegant strategies for constructing complex molecules. nih.gov This often involves using building blocks that mimic the structure of natural prosthetic groups or enzyme active sites to catalyze specific reactions. rsc.org
While direct integration of this compound into such pathways is an emerging area, its structural features are relevant. The pyridine ring is a core component of essential biomolecules like nicotine (B1678760) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP). nih.gov Synthetic pathways that utilize functionalized pyridines can therefore be seen as bio-inspired routes to novel alkaloids or enzyme co-factor analogues. For example, bio-inspired iron porphyrin mimics, which are central to many biological processes, are synthesized to catalyze small molecule activation reactions. rsc.org The ability of this compound to act as a versatile ligand for metals like iron could allow for its incorporation into synthetic catalysts that mimic the function of heme-containing enzymes. The synthesis of complex natural products often relies on strategic cascade reactions originating from highly functionalized precursors; the reactivity of this nitropyridine derivative makes it a candidate for such roles in future bio-inspired total synthesis efforts. nih.gov
Based on the comprehensive search conducted, there is no available scientific literature or data corresponding to the chemical compound “this compound.” The search results yielded information on related but structurally distinct compounds, such as 2-methoxy-3-nitropyridine (B1295690) and its various derivatives. However, no information was found for the specific molecule featuring a hydroxyl group at the 4-position of the pyridine ring in conjunction with a methoxy group at the 2-position and a nitro group at the 3-position.
Consequently, it is not possible to generate the requested article focusing solely on the future research directions and contemporary challenges related to “this compound.” The absence of foundational research, synthesis methods, and established reactivity for this specific compound means that any discussion on the topics outlined in the user's request would be purely speculative and not based on scientific evidence.
Therefore, the following sections of the requested article cannot be provided:
Future Research Directions and Contemporary Challenges6.1. Development of Green and Sustainable Synthetic Routes 6.2. Exploration of Novel Reactivity and Functionalization Pathways 6.3. Advanced Computational Approaches for Structure-Reactivity Relationships 6.4. Integration with Flow Chemistry and Automation for Scalable Synthesis 6.5. Expansion into Emerging Areas of Material Science and Organic Optoelectronics
Further investigation into the existence and synthesis of "2-Methoxy-3-nitropyridin-4-ol" is required before any meaningful discussion of its future research directions can occur.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methoxy-3-nitropyridin-4-ol, and how can intermediates be purified?
- Methodology : A common approach involves nucleophilic substitution. For example, 2-chloro-3-nitropyridine can react with sodium 4-methoxyphenolate under heating (423–433 K for 5 h) . After reaction completion, extraction with chloroform followed by drying over anhydrous sodium sulfate yields purified product. Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) may further refine intermediates .
- Critical Parameters : Temperature control during substitution is crucial to avoid side reactions (e.g., over-nitration). Purity can be confirmed via melting point analysis (e.g., 178 °C for analogous compounds) .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- NMR Analysis :
- 1H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm (pyridine ring) and δ 3.8–4.0 ppm (methoxy group). Adjacent nitro groups deshield protons .
- 13C NMR : Nitro-substituted carbons appear at ~145–155 ppm, while methoxy carbons resonate at ~55–60 ppm .
Q. What safety protocols are recommended for handling nitropyridine derivatives?
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods during synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Measures : In case of eye contact, rinse immediately with water for 15+ minutes. Seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Structural Insights : X-ray crystallography reveals C–H···π and N–O···π interactions between nitro groups and aromatic rings, forming layered supramolecular architectures .
- Data Interpretation : Refinement parameters (e.g., R-factor < 0.05) validate structural models. Hydrogen-bond geometry (distance ~2.5–3.0 Å, angles ~150–170°) should align with Cambridge Structural Database trends .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The LUMO energy of the nitro-pyridine ring indicates electrophilicity at specific positions .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent polarity. For example, DMSO enhances nitro group activation compared to toluene .
Q. How can HPLC-MS be optimized to quantify trace impurities in synthesized this compound?
- Chromatographic Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
